3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide
Overview
Description
3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide is a chemical compound with the molecular formula C11H14N4O. It is known for its unique structure, which includes a pyrrolidine ring and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide typically involves the reaction of 3-amino-benzohydrazide with pyrrolidine-2-carboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or hydrazides.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N’-benzylidenebenzohydrazide
- 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide
- 3,4-diacylpyrrolo[1,2-a]pyrazine
Uniqueness
3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide stands out due to its unique combination of a pyrrolidine ring and a benzohydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of benzohydrazide derivatives with pyrrolidine aldehydes. The reaction is usually performed under controlled conditions to optimize yield and purity.
Synthetic Route Overview
- Starting Materials : Benzohydrazide and pyrrolidine derivative.
- Reagents : Acidic or basic catalysts depending on the reaction pathway.
- Solvents : Commonly used solvents include ethanol and methanol.
- Conditions : Refluxing or stirring at room temperature for several hours.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against a range of pathogens, including bacteria and fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
Case Studies
- Study on Anticancer Activity : A study conducted on MCF-7 cells indicated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
- Study on Antimicrobial Efficacy : Research demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus in vitro, suggesting potential for development into an antimicrobial agent.
Properties
IUPAC Name |
3-amino-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-4-1-3-8(7-9)11(16)15-14-10-5-2-6-13-10/h1,3-4,7H,2,5-6,12H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVXOVOITJERQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.